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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B15554013

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins
with Cyanine7.5 (Cy7.5) fluorescent dyes. The protocols detailed below are designed for
optimal conjugation of Cy7.5 NHS esters to primary amines on proteins, a robust method for
producing near-infrared (NIR) fluorescently-labeled proteins for various research and drug
development applications.

Introduction

Cyanine7.5 is a near-infrared fluorescent dye widely used for in vivo imaging, flow cytometry,
and other fluorescence-based assays. Its emission in the NIR window (approximately 750-900
nm) allows for deep tissue penetration and minimizes autofluorescence from biological
samples. The most common method for labeling proteins with Cy7.5 involves the use of an N-
hydroxysuccinimide (NHS) ester derivative of the dye. This amine-reactive group forms a stable
amide bond with primary amines, such as the e-amino group of lysine residues and the N-
terminus of the protein.

Core Principles of Cyanine7.5 NHS Ester Protein
Labeling
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The fundamental principle of this labeling strategy is a nucleophilic substitution reaction. The
primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS
ester. This results in the formation of a stable amide bond and the release of the N-
hydroxysuccinimide leaving group. The efficiency of this reaction is highly dependent on pH,
with optimal conditions typically being slightly basic (pH 8.0-9.0) to ensure the deprotonation of
the primary amines.

Quantitative Data Summary

For successful and reproducible protein labeling, it is crucial to control several key parameters.
The following table summarizes the recommended quantitative data for Cyanine7.5 amine
protein labeling.
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Parameter

Recommended Range

Notes

Protein Concentration

2 - 10 mg/mL[1][2][3]

Labeling efficiency is
significantly reduced at

concentrations below 2 mg/mL.

[1]021[4]

Reaction Buffer

Amine-free buffer (e.g., PBS,

Sodium Bicarbonate)

Buffers containing primary
amines like Tris or glycine will
compete with the protein for
the dye.[1][2]

Reaction pH

8.0 - 9.0[1][2][3][5]

A slightly basic pH ensures
that the primary amines on the
protein are deprotonated and

available for reaction.

Dye-to-Protein Molar Ratio

5:1 to 20:1 (start with 10:1)[2]
[6]

This ratio should be optimized
for each specific protein and
application to achieve the

desired degree of labeling.

Reaction Temperature

Room Temperature (18-25°C)
[61[71[8]

Reaction Time

60 minutes[1][2][7][8]

Dye Stock Solution

10 mg/mL or 10 mM in
anhydrous DMSO or DMF[1][3]

[8]

Prepare fresh before use to
avoid degradation of the

reactive NHS ester.

Purification Method

Size-Exclusion
Chromatography (e.g.,
Sephadex G-25)[1][6][7] or
Dialysis[9]

To remove unconjugated free

dye from the labeled protein.

Experimental Protocols
Reagent Preparation

e Protein Solution:
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o Ensure the protein is in an amine-free buffer such as Phosphate-Buffered Saline (PBS) or
100 mM sodium bicarbonate.[1][2]

o If the protein solution contains primary amines (e.g., Tris, glycine), it must be dialyzed
against an appropriate amine-free buffer before labeling.[2]

o Adjust the protein concentration to 2-10 mg/mL.[1][2][3]

o Adjust the pH of the protein solution to 8.5 £ 0.5 using 1 M sodium bicarbonate if
necessary.[1][2]

o Cyanine7.5 NHS Ester Stock Solution:

o Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening to
prevent moisture condensation.

o Prepare a 10 mM stock solution by dissolving the dye in anhydrous dimethyl sulfoxide
(DMSO) or dimethylformamide (DMF).[1][3][8]

o Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared
fresh for each labeling reaction.[3]

Protein Labeling Reaction

o Calculate the required volume of Cy7.5 stock solution: Determine the volume of the 10 mM
Cy7.5 stock solution needed to achieve the desired dye-to-protein molar ratio. A common
starting point is a 10:1 molar ratio.[2]

o Add the dye to the protein: While gently stirring or vortexing, slowly add the calculated
volume of the Cy7.5 stock solution to the protein solution.[1][8] Avoid vigorous mixing that
could denature the protein.[1]

¢ Incubate the reaction: Incubate the reaction mixture for 60 minutes at room temperature,
protected from light.[1][2][7][8] Gentle shaking or rotation during incubation can improve
labeling efficiency.[1]

o (Optional) Quench the reaction: The reaction can be stopped by adding a final concentration
of 50-100 mM Tris-HCI or glycine (pH 7.4) and incubating for an additional 10-15 minutes at
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room temperature.[8]

Purification of the Labeled Protein

It is critical to remove the unconjugated Cy7.5 dye from the labeled protein conjugate. Size-
exclusion chromatography is a highly effective method for this separation.

Prepare the column: Equilibrate a size-exclusion chromatography column (e.g., Sephadex
G-25) with PBS (pH 7.2-7.4).[1][7]

Load the sample: Carefully load the reaction mixture onto the top of the column.[1][7]

Elute the conjugate: Elute the column with PBS. The labeled protein, being larger, will elute
first as a colored band, while the smaller, unconjugated dye molecules will be retained longer
on the column.[2]

Collect fractions: Collect the fractions containing the labeled protein.

Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules
per protein molecule, can be determined spectrophotometrically.[2] Measure the absorbance
of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum for
Cy7.5 (=750 nm).[2] The DOL can be calculated using the following formula:

DOL = (A_max x £_protein) / ((A_280 - (A_max x CF)) x £_dye)

Where:

o

A_max = Absorbance of the conjugate at ~750 nm

[¢]

A_280 = Absorbance of the conjugate at 280 nm

[¢]

€_protein = Molar extinction coefficient of the protein at 280 nm

[e]

€_dye = Molar extinction coefficient of Cy7.5 at ~750 nm

o

CF = Correction factor (A_280 of the free dye / A_max of the free dye)[2]

Storage of the Labeled Protein
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Store the purified, labeled protein at 4°C, protected from light. For long-term storage, it is
recommended to add a stabilizing agent like bovine serum albumin (BSA) (if compatible with
the intended application) and store at -20°C or -80°C.[2]

Visualizations
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Caption: Experimental workflow for Cyanine7.5 amine protein labeling.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b15554013?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554013?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protein-NH2

Protein-NH-CO-Cy7.5

NHS

Click to download full resolution via product page

Caption: Chemical reaction of Cy7.5 NHS ester with a primary amine on a protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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